One of the primary applications of 1-Methyl-1H-imidazole-2-carbaldehyde lies in the synthesis of Schiff bases. Schiff bases are formed by the condensation reaction between a primary amine and a carbonyl compound. 1-Methyl-1H-imidazole-2-carbaldehyde, with its reactive carbonyl group, readily reacts with various primary amines to form diverse Schiff bases. These Schiff bases possess tailored properties depending on the starting amine, making them valuable for various applications, including:
Catalysis: Schiff bases derived from 1-Methyl-1H-imidazole-2-carbaldehyde have been explored as potential catalysts for various organic reactions, such as aldol condensation and C-C bond formation reactions [, ].
Sensors: Schiff bases containing the imidazole moiety can be used as selective sensors for metal ions due to the formation of stable complexes between the metal ion and the nitrogen atoms in the imidazole ring [].
Medicinal Chemistry: Schiff bases derived from 1-Methyl-1H-imidazole-2-carbaldehyde have been investigated for their potential anti-bacterial and anti-fungal activities.
Ligand Design
-Methyl-1H-imidazole-2-carbaldehyde can also be employed in the design of ligands for metal complexes. The imidazole ring acts as a chelating agent, forming strong bonds with metal ions. By attaching various functional groups to the molecule, researchers can tailor the ligand's properties to achieve specific binding affinities and selectivities for targeted metals. These metal complexes find applications in various fields, including:
Catalysis: Metal complexes containing imidazole-based ligands are employed as efficient catalysts for various organic transformations.
Material Science: Metal-imidazole complexes have been explored for their potential applications in material science, such as the development of new materials with specific electronic and magnetic properties.
Other Applications
Beyond the applications mentioned above, 1-Methyl-1H-imidazole-2-carbaldehyde has also been investigated for its potential in other scientific research areas, such as:
Organic synthesis: As a reactive building block, the molecule can be employed in the synthesis of various other complex organic molecules.
Biological studies: The compound has been used in studies exploring its potential biological activities, such as its anti-inflammatory properties.
Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Other CAS
13750-81-7
Wikipedia
1-Methyl-2-imidazolecarboxaldehyde
Dates
Modify: 2023-08-15
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